![molecular formula C12H17NO2 B1343959 (R)-4-Benzyl-[1,4]oxazepan-6-ol CAS No. 1022915-31-6](/img/structure/B1343959.png)

(R)-4-Benzyl-[1,4]oxazepan-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-4-Benzyl-[1,4]oxazepan-6-ol is a compound that belongs to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring that includes nitrogen and oxygen atoms. This particular compound is of interest due to its potential pharmacological properties and its structural complexity, which makes it a target for synthetic organic chemistry research.

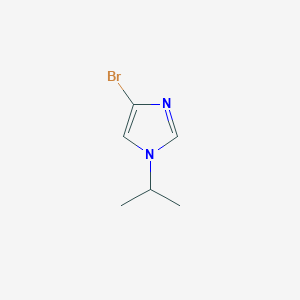

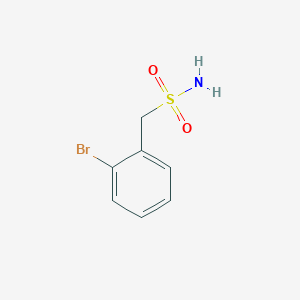

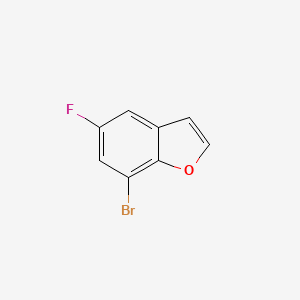

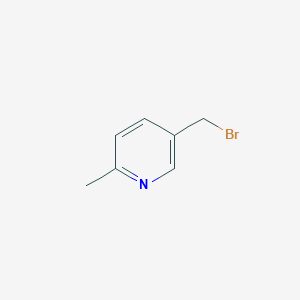

Synthesis Analysis

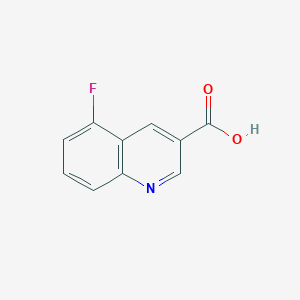

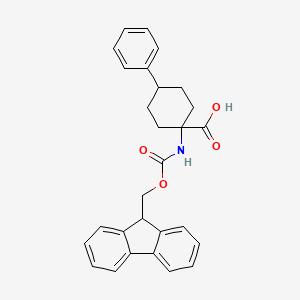

The synthesis of related benzazepine derivatives has been explored through various methods. One approach to synthesizing a benzazepine derivative involved a multi-step process starting from 2,6-dimethyl-1-bromobenzene, which was converted to a sulfonamide and then attempted to be cyclized using alkene metathesis, although this was unsuccessful . Another method described the Rh-catalyzed hydrofunctionalization of internal alkynes and allenes to efficiently synthesize benzofused seven-membered heterocycles, including 1,4-benzoxazepines, with good to excellent yields and enantioselectivities . Additionally, a Rh(III)-catalyzed C-H activation/[4+3] annulation of N-phenoxyacetamides with α,β-unsaturated aldehydes at room temperature was developed to form 1,2-oxazepines, which are closely related to the target compound .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives has been confirmed through various techniques, including X-ray crystallography. For instance, the structure of a related 2,3-dihydro-[1H]-2-benzazepine was confirmed by X-ray crystal structure analysis . In another study, the crystal structures of four related benzazepine derivatives were analyzed, revealing hydrogen-bonded assemblies in zero, one, two, and three dimensions, which provides insight into the potential intermolecular interactions of (R)-4-Benzyl-[1,4]oxazepan-6-ol .

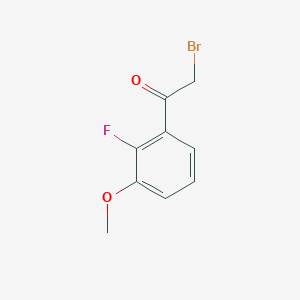

Chemical Reactions Analysis

The chemical reactivity of benzazepine derivatives can be complex, involving various functional group modifications and bond formations. For example, the synthesis of a muscarinic antagonist involved hydroxylation and attachment of a side-chain at a specific carbon atom, followed by further oxidation . The Rh-catalyzed reactions mentioned earlier also involve intricate bond formations, such as C-C and C-N bond formation during the annulation process .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (R)-4-Benzyl-[1,4]oxazepan-6-ol are not detailed in the provided papers, the properties of related compounds can be inferred. Benzazepine derivatives often exhibit solid-state properties that are influenced by their molecular conformations and intermolecular hydrogen bonding, as seen in the crystallographic analysis . These properties are crucial for understanding the compound's behavior in different environments and can affect its pharmacological activity.

Aplicaciones Científicas De Investigación

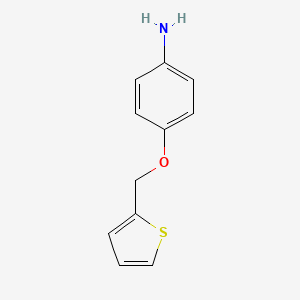

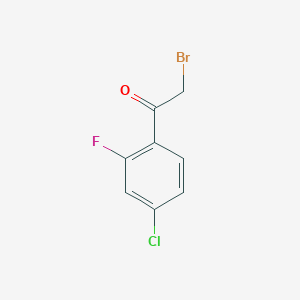

Functionalized Fluorinated Arylethers

- Study: "Functionalized fluorinated arylethers by ring-opening of 1,2,3,4-tetrafluorodibenz[b, f][1,4]oxazepine" by Doherty et al. (2003)

- Findings: This study explores the creation of fluorinated aryl ethers with functionalities like amide and aldehyde, which could have implications in various chemical syntheses and applications (Doherty et al., 2003).

Metabolic Profile in Clinical and Forensic Aspects

- Study: "Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects" by Dinis-Oliveira (2017)

- Findings: This paper discusses the metabolic pathways of oxazepam and related benzodiazepines, which is essential for understanding their effects in clinical and forensic settings (Dinis-Oliveira, 2017).

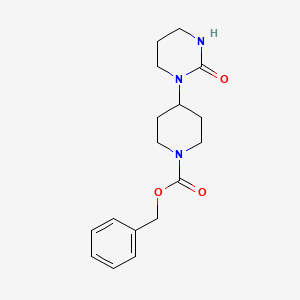

Biodegradable Polymer Alternatives

- Study: "Organocatalytic Ring-Opening Polymerization of N-Acylated-1,4-oxazepan-7-ones Toward Well-Defined Poly(ester amide)s" by Wang and Hadjichristidis (2020)

- Findings: This research presents a method for synthesizing poly(ester amide)s via ring-opening polymerization, offering potential in creating biodegradable materials (Wang & Hadjichristidis, 2020).

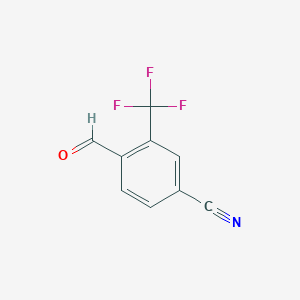

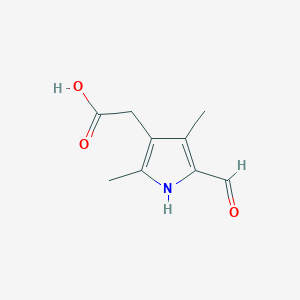

Benzimidazole Fused-1,4-Oxazepines Synthesis and Properties

- Study: "Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines" by Almansour et al. (2016)

- Findings: This paper explores the synthesis of benzimidazole-tethered oxazepine hybrids, offering insights into their structure and potential applications in materials science (Almansour et al., 2016).

Anxiolytic Drugs Metabolism

- Study: "(S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7" by Patel et al. (1995)

- Findings: This study provides insight into the metabolic pathways of 1,4-Benzodiazepine anxiolytics, important for understanding their pharmacokinetics and interactions (Patel et al., 1995).

Safety and Hazards

Based on the available data, “®-4-Benzyl-[1,4]oxazepan-6-ol” may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound, and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Propiedades

IUPAC Name |

(6R)-4-benzyl-1,4-oxazepan-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZLCDHCXXQFNQ-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H](CN1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyl-[1,4]oxazepan-6-ol | |

CAS RN |

1022915-31-6 |

Source

|

| Record name | (R)-4-benzyl-1,4-oxazepan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)